Copolymerization Behavior: Alternating Tendency of Butyl 2-hydroxyethyl maleate vs. Styrene/Maleate Model Systems
Butyl 2-hydroxyethyl maleate, as a dialkyl maleate, exhibits a strong tendency for alternating copolymerization with electron-rich monomers like vinyl ethers. While direct reactivity ratios for butyl 2-hydroxyethyl maleate are not reported, class-level inference from its close structural analog, dimethyl maleate (DMM), establishes its copolymerization behavior. The experimental reactivity ratios for the copolymerization of 2-hydroxyethyl vinyl ether (HEVE) and DMM support an alternating mechanism, as the product of the reactivity ratios (r1 * r2) approaches zero [1]. This is quantitatively distinct from model systems like styrene (M1) and maleic acid ethyl ester (M2), where r1 = 0.13 and r2 = 0.035, giving a product of 0.00455 [2]. This extremely low product is characteristic of maleate esters and confirms their near-exclusive alternating copolymerization behavior with suitable comonomers, a property not shared by common acrylate or methacrylate monomers which tend towards random or block copolymer formation. This ensures a high degree of compositional homogeneity and predictable alternating sequence distribution in copolymers containing butyl 2-hydroxyethyl maleate.
| Evidence Dimension | Reactivity Ratios (r1 * r2 product) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be << 1 (approaching 0) based on dimethyl maleate (DMM) analog data [1]. |
| Comparator Or Baseline | Styrene (M1) / Maleic acid ethyl ester (M2) system: r1 = 0.13, r2 = 0.035 |
| Quantified Difference | Product (r1 * r2) = 0.00455 for styrene/maleate ester; <<1 for HEVE/DMM indicating strong alternating tendency. |
| Conditions | Free-radical copolymerization in solution; HEVE/DMM system at 60-70°C [1]; Styrene/Maleate system in benzene [2]. |
Why This Matters
This alternating copolymerization behavior is essential for producing polymers with a highly regular, sequence-controlled microstructure, which is often critical for achieving specific material properties like uniform charge distribution in polyelectrolytes or precise placement of functional groups.
- [1] Wang, X., et al. (2023). Conventional Radical and RAFT Alternating Copolymerizations of Hydroxyalkyl Vinyl Ethers and Dialkyl Maleates. Chinese Journal of Polymer Science, 41(12), 1856-1867. DOI: 10.1007/s10118-023-2989-0 View Source
- [2] Zhao, Y., et al. (2008). Radical copolymerization reactivity of maleate-terminated poly(ethylene glycol) with vinylbenzyl-terminated polystyrene macromonomers. European Polymer Journal, 44(10), 3160-3169. DOI: 10.1016/j.eurpolymj.2008.07.021 View Source
